molecular formula C12H18N2O3 B13221191 Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13221191
M. Wt: 238.28 g/mol
InChI Key: NCBGOYHCNWNZSZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclohexyl group, a keto group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating the activity of the target. The cyclohexyl and ester groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Another heterocyclic compound with similar structural features.

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A pyrazole derivative with a carboxylic acid group.

    Methyl (3-oxo-2-pentylcyclopent-1-en-1-yl)acetate: A compound with a similar ester group but different ring structure.

Uniqueness

Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H18N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h8,10,13H,2-7H2,1H3

InChI Key

NCBGOYHCNWNZSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2CCCCC2

Origin of Product

United States

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